molecular formula C13H10BrClO2 B6383554 3-Bromo-5-(2-chloro-5-methoxyphenyl)phenol CAS No. 1261897-58-8

3-Bromo-5-(2-chloro-5-methoxyphenyl)phenol

Cat. No.: B6383554
CAS No.: 1261897-58-8
M. Wt: 313.57 g/mol
InChI Key: VKLJNCCPVBFGMH-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-chloro-5-methoxyphenyl)phenol is an organic compound that belongs to the class of bromophenols These compounds are characterized by the presence of bromine and hydroxyl groups attached to a benzene ring

Properties

IUPAC Name

3-bromo-5-(2-chloro-5-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO2/c1-17-11-2-3-13(15)12(7-11)8-4-9(14)6-10(16)5-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLJNCCPVBFGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686442
Record name 5-Bromo-2'-chloro-5'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-58-8
Record name [1,1′-Biphenyl]-3-ol, 5-bromo-2′-chloro-5′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261897-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2'-chloro-5'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-chloro-5-methoxyphenyl)phenol typically involves multiple steps. One common method starts with the bromination of 2-chloro-5-methoxyphenol. The reaction is carried out using bromine in the presence of a catalyst such as iron powder. The reaction conditions include maintaining the temperature between 70-80°C and using solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-chloro-5-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-chloro-5-methoxyphenyl)phenol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(2-chloro-5-methoxyphenyl)phenol is unique due to the presence of both bromine and chlorine atoms, along with a methoxy group. This combination of substituents provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

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